molecular formula C16H26N2O3 B2847526 1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334374-08-1

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea

Cat. No. B2847526
CAS RN: 1334374-08-1
M. Wt: 294.395
InChI Key: XMOUAIOPBIMYNX-UHFFFAOYSA-N
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Description

1-(4-(Tert-butyl)phenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Role in Free Radical Scavenging

Compounds with tert-butylphenyl and methoxypropyl urea structures have been investigated for their role in scavenging free radicals. For instance, Hashimoto et al. (2001) explored the effects of a free radical scavenger on myocardial infarction size, demonstrating its potential in medical applications, particularly in cardiovascular diseases (Hashimoto et al., 2001).

Applications in Organic Synthesis

Research on directed lithiation of compounds structurally related to the query indicates their utility in organic synthesis, enabling the creation of a variety of substituted products. This methodology can be particularly useful in designing and synthesizing new pharmaceuticals, polymers, or materials with specific properties (Smith et al., 2013).

Potential in Inhibiting Translation Initiation

Compounds with N,N'-diarylurea structures have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. This suggests that similar compounds could have applications in cancer therapy by targeting the mechanisms of protein synthesis in cancer cells (Denoyelle et al., 2012).

Environmental Applications

Related research on the photodegradation of urea derivatives, such as diafenthiuron, in water reveals the environmental implications of these compounds. Understanding their degradation pathways can inform the development of safer pesticides and herbicides with minimal environmental impact (Keum et al., 2002).

Synthesis and Material Science

The synthesis and characterization of ureas and their derivatives have broad applications in material science, including the development of new polymers, coatings, and adhesives. These compounds can be tailored for specific functionalities, such as thermal stability, mechanical strength, or chemical resistance (Bigi et al., 2000).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-15(2,3)12-6-8-13(9-7-12)18-14(19)17-10-16(4,20)11-21-5/h6-9,20H,10-11H2,1-5H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUAIOPBIMYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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